5-Methyl-2-nitropyridine

Overview

Description

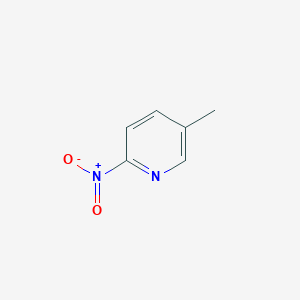

5-Methyl-2-nitropyridine (CAS 1074-38-0) is a pyridine derivative with a nitro group at position 2 and a methyl group at position 5. Its molecular formula is C₆H₆N₂O₂, and it has a molecular weight of 138.13 g/mol. Key physical properties include a boiling point of 283.7°C and a density of 1.246 g/cm³ . This compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The nitro group enhances reactivity for reduction or substitution reactions, while the methyl group influences steric and electronic properties .

Preparation Methods

Direct Nitration of Substituted Pyridines

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Methylpyridine | 2-Methyl-3-nitropyridine | 42 |

| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 70 |

| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 29 |

Data adapted from Jan M. Bakke (2003) .

Multicomponent Synthesis of Nitropyridines

Hantzsch-Type Reactions with Nitroketones

A multicomponent reaction involving 2-nitroacetophenone, β-dicarbonyl compounds, and ammonium acetate enables the construction of 5-nitro-6-phenylpyridines . By substituting phenyl-containing reactants with methyl-substituted analogues, this method could theoretically yield 5-methyl-2-nitropyridine. For instance, replacing 2-nitroacetophenone with a methylated nitroketone precursor may direct methyl incorporation at the 5-position during cyclization.

The reaction proceeds via formation of a 1,4-dihydropyridine intermediate, which undergoes oxidation to the aromatic pyridine. Optimized conditions (e.g., 140°C, 2 hours) achieve yields exceeding 60% for analogous compounds .

Functional Group Transformations

Hydrolysis of Malonate Esters

Diethyl (5-nitropyridin-2-yl)malonate undergoes hydrolysis in sulfuric acid at 100°C for 2 hours to yield 2-methyl-5-nitropyridine (83%) . Adapting this method for this compound would require strategic substitution of the malonate ester to position the methyl group at C5. For example, using diethyl (2-nitropyridin-5-yl)malonate as a precursor could enable regioselective hydrolysis and decarboxylation to the target compound.

Key Reaction Conditions:

Challenges in Regioselective Synthesis

The electron-deficient nature of pyridine complicates direct nitration at the 2-position when methyl groups are present. Computational studies suggest that methyl substituents at C5 exert minimal directing effects compared to electron-donating groups like amino or hydroxyl . Consequently, achieving this compound via classical nitration requires either:

-

Directed Metalation: Using lithiation strategies to deprotonate C2, followed by quenching with a nitro source.

-

Protection/Deprotection: Temporarily blocking reactive sites to guide nitro group installation.

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility in nitropyridine synthesis by maintaining precise temperature and stoichiometric control . For example, sulfonation-nitration sequences optimized in flow systems achieve 75% yields for structurally related nitrophenols . Adapting these systems to pyridine chemistry could mitigate side reactions (e.g., over-nitration) and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Ammonia, amines, and other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 5-Methyl-2-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 5-Carboxy-2-nitropyridine.

Scientific Research Applications

5-Methyl-2-nitropyridine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitropyridine largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons facilitated by a catalyst. This transformation can significantly alter the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

The following table compares 5-Methyl-2-nitropyridine with structurally related pyridine derivatives, highlighting substituent positions, functional groups, physical properties, and applications:

Detailed Analysis of Key Differences

Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 2 in this compound deactivates the ring, directing electrophilic substitution to the meta position. In contrast, 5-Chloro-2-nitropyridine exhibits enhanced reactivity due to chlorine’s electronegativity, facilitating nucleophilic aromatic substitution .

- Steric Effects : The methyl group in this compound introduces steric hindrance, slowing reactions at adjacent positions compared to unsubstituted analogs like 2-nitropyridine.

Biological Activity

5-Methyl-2-nitropyridine (5M2NP) is a heterocyclic organic compound that has gained attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a detailed overview of the biological activity of 5M2NP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5M2NP is characterized by the presence of a methyl group at the 5-position and a nitro group at the 2-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 138.12 g/mol. The unique substitution pattern on the pyridine ring contributes to its distinct chemical reactivity and biological properties.

The biological activity of 5M2NP is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Antimicrobial Activity : Nitro-containing compounds, including 5M2NP, exhibit significant antimicrobial properties. The nitro group can be reduced intracellularly to form reactive intermediates that bind to DNA, leading to cellular damage and death . This mechanism is particularly relevant for treating infections caused by resistant bacteria.

- Cytotoxic Effects : Research indicates that 5M2NP derivatives can inhibit thymidylate synthetase, an essential enzyme in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells. This property positions it as a potential candidate for anticancer drug development.

- Inhibition of Nitric Oxide Synthase (iNOS) : 5M2NP has been identified as a selective inhibitor of iNOS, which is involved in the overproduction of nitric oxide in inflammatory conditions. This inhibition may have therapeutic implications in diseases characterized by excessive nitric oxide production.

Anticancer Potential

Recent studies have highlighted the potential of 5M2NP derivatives in anticancer therapy. For instance, compounds derived from 5M2NP have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridine ring can enhance anticancer activity.

Antimicrobial Efficacy

The antimicrobial efficacy of 5M2NP has been demonstrated against several pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Mycobacterium tuberculosis | 0.78 µM |

These findings suggest that 5M2NP could serve as a lead compound for developing new antimicrobial agents, particularly against drug-resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of 5M2NP:

- Antimicrobial Study : A study published in PMC reported that nitropyridine derivatives, including 5M2NP, exhibited significant antibacterial activity against Mycobacterium tuberculosis, with specific structural features enhancing this effect .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives of 5M2NP could effectively inhibit cancer cell growth by targeting thymidylate synthetase, indicating potential for further development as anticancer agents.

- iNOS Inhibition : Another study highlighted the selective inhibition of iNOS by 5M2NP derivatives, suggesting their role in managing inflammatory diseases where nitric oxide plays a detrimental role.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Methyl-2-nitropyridine, and how do reaction conditions influence yield?

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, lab coat, goggles) and avoid inhalation of dust/aerosols. Work under fume hoods with local exhaust ventilation. Store in sealed containers in cool, dry areas away from oxidizers. In case of spills, use non-sparking tools to collect material and dispose of as hazardous waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and spectra to confirm substitution patterns (e.g., nitro and methyl groups at positions 2 and 5).

- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (m/z 138.1 for [M]⁺) and fragmentation patterns .

- IR : Identify NO₂ stretching vibrations (~1520 cm⁻¹) and C-NO₂ bands (~1350 cm⁻¹).

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., spectral assignments or reaction mechanisms)?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts, IR frequencies, and transition states. Compare computed results with experimental data to validate structural assignments. For mechanistic ambiguities (e.g., nitration regioselectivity), use molecular electrostatic potential (MEP) maps to identify reactive sites .

Q. What strategies optimize the use of this compound in pharmaceutical intermediates?

Q. How does crystallographic analysis (e.g., SHELXL) address polymorphism in this compound?

- Methodological Answer : Perform X-ray diffraction on single crystals grown via slow evaporation. Refine structures using SHELXL, focusing on resolving disorder in the nitro or methyl groups. Compare unit cell parameters across batches to detect polymorphs. For twinned crystals, employ SHELXD for structure solution and OLEX2 for visualization .

Q. Safety and Compliance

Q. How to reconcile conflicting safety classifications (e.g., skin irritant vs. no hazard) across SDS sources?

- Methodological Answer : Cross-reference SDS from multiple vendors (e.g., TCI America vs. Combi-Blocks). Prioritize data aligned with GHS criteria (e.g., classifies it as a skin irritant, while lacks hazard data). Conduct in vitro assays (e.g., OECD 439 for skin corrosion) to resolve discrepancies .

Q. Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all parameters: reagent purity (>98%), solvent drying (e.g., molecular sieves for DMF), and reaction atmosphere (N₂/Ar). Use standardized characterization (e.g., NMR referencing to TMS). Publish detailed procedures in supplementary materials, including failure cases (e.g., side products from over-nitration) .

Properties

IUPAC Name |

5-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISOVIVSROCTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292080 | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-38-0 | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF5YE2K9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.